![molecular formula C13H12BrNO2 B7512047 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7512047.png)
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory activity against glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide is a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. It has been shown to be dysregulated in various diseases, including cancer, diabetes, and neurodegenerative disorders. 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide inhibits 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects
The inhibition of 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide by 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to regulate glucose metabolism by inhibiting glycogen synthase, a downstream target of 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide. It has also been shown to regulate cell proliferation and differentiation by modulating the activity of various transcription factors and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide has several advantages for lab experiments. It exhibits potent inhibitory activity against 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide and has been extensively studied for its potential therapeutic applications. However, it also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experimental settings. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide. One potential direction is the development of more potent and selective 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide inhibitors based on the structure of this compound. Another direction is the investigation of its therapeutic potential in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the underlying mechanisms of its inhibitory activity against 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide and its downstream targets.
Synthesemethoden
The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide involves the reaction of 4-bromo-N-methylbenzamide with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against 4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide, an enzyme that is known to play a crucial role in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(9-12-3-2-8-17-12)13(16)10-4-6-11(14)7-5-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTJZHGHGRKPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(furan-2-ylmethyl)-N-methylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.